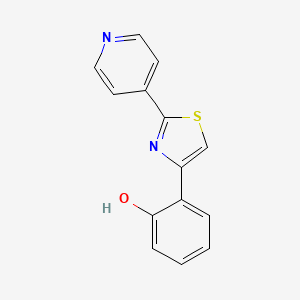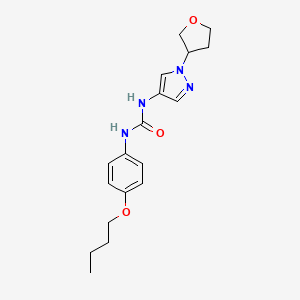
1-(4-butoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as BPU or NVP-BPU972 and is a potent inhibitor of the protein kinase B (PKB) or Akt pathway. PKB is a serine/threonine protein kinase that plays a critical role in the regulation of cell survival, proliferation, and metabolism. Therefore, BPU has been investigated for its potential use in cancer treatment and other diseases where PKB is overactive.
Applications De Recherche Scientifique
Urea Biosensors for Detecting Urea Concentration
Urea, an organic compound, plays a crucial role in various biological and industrial processes. Its concentration monitoring is vital in medical diagnostics, environmental monitoring, and industrial applications. Recent advancements in biosensor technology have enabled the precise detection and quantification of urea concentration. Urea biosensors, employing enzyme urease as a bioreceptor element, have seen significant improvements through the integration of nanoparticles, conducting polymers, and carbon materials. These enhancements have led to more sensitive, accurate, and long-lasting urea detection capabilities, opening new avenues for urea monitoring in critical fields such as healthcare and environmental management (Botewad et al., 2021).
Urease Inhibitors in Medical Applications
Urease inhibitors have garnered attention for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the effectiveness of urease inhibitors like acetohydroxamic acid in treating these infections, their side effects have prompted the search for safer alternatives. Recent patent literature highlights the exploration of new urease inhibitors, including hydroxamic acids, phosphoramidates, and urea derivatives, offering promising avenues for developing more effective and safer treatments for urease-related infections (Kosikowska & Berlicki, 2011).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, known for their diverse biological properties, have emerged as significant compounds in therapeutic applications. These derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antidepressant activities. Their versatility and potent bioactivity make them valuable in the development of new therapeutic agents, offering potential treatments for various conditions. The exploration of pyrazoline derivatives highlights their importance in medicinal chemistry and their potential to contribute to future pharmacological advancements (Shaaban et al., 2012).
Ureas in Drug Design
Ureas play a pivotal role in drug design due to their unique hydrogen binding capabilities, which enable significant drug-target interactions. The incorporation of ureas into small molecules has led to the development of drugs with enhanced selectivity, stability, toxicity, and pharmacokinetic profiles. Research in this area has produced numerous urea derivatives that act as modulators for various biological targets, demonstrating the critical role of urea in medicinal chemistry and its contribution to the advancement of drug design (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-2-3-9-25-17-6-4-14(5-7-17)20-18(23)21-15-11-19-22(12-15)16-8-10-24-13-16/h4-7,11-12,16H,2-3,8-10,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCDMQNVLNHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)
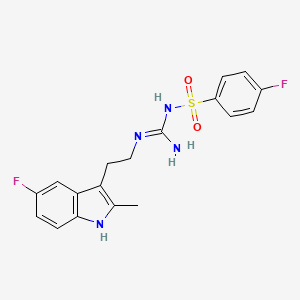
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
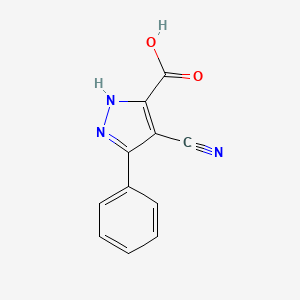
![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)
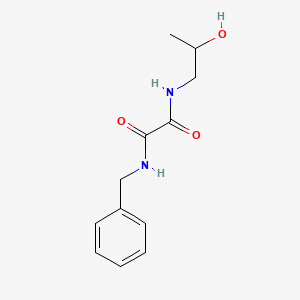
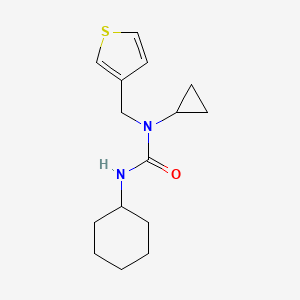
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
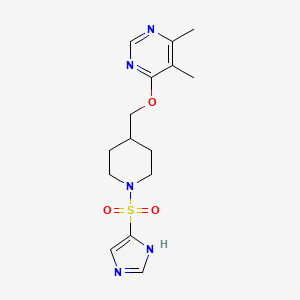
![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)


